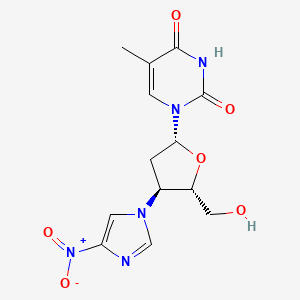
Thymidine, 3'-deoxy-3'-(4-nitro-1H-imidazol-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thymidine, 3’-deoxy-3’-(4-nitro-1H-imidazol-1-yl)-: is a modified nucleoside analog. It is structurally derived from thymidine, a pyrimidine deoxynucleoside, by substituting the 3’ hydroxyl group with a 4-nitro-1H-imidazol-1-yl group. This modification imparts unique chemical and biological properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thymidine, 3’-deoxy-3’-(4-nitro-1H-imidazol-1-yl)- typically involves the following steps:
Starting Material: Thymidine is used as the starting material.
Protection of Hydroxyl Groups: The hydroxyl groups of thymidine are protected using suitable protecting groups.
Nucleophilic Substitution: The protected thymidine undergoes nucleophilic substitution with 4-nitro-1H-imidazole under basic conditions to introduce the 4-nitro-1H-imidazol-1-yl group at the 3’ position.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper handling of reagents and reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The imidazole ring can participate in various substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Reduction: The major product is the corresponding amino derivative.
Substitution: The products depend on the nucleophile used, resulting in various substituted imidazole derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of modified nucleosides and nucleotides.
- Employed in the study of nucleic acid interactions and modifications.
Biology:
- Investigated for its potential as an antiviral and anticancer agent.
- Used in studies involving DNA replication and repair mechanisms.
Medicine:
- Explored for its potential therapeutic applications in treating viral infections and cancer.
- Studied for its role in modulating immune responses.
Industry:
- Utilized in the development of diagnostic tools and assays.
- Applied in the synthesis of specialized nucleic acid probes and primers.
Mechanism of Action
Molecular Targets and Pathways:
- The compound exerts its effects by incorporating into DNA during replication, leading to chain termination or mutations.
- It targets enzymes involved in DNA synthesis, such as DNA polymerases and thymidylate synthase.
- The nitroimidazole moiety can undergo bioreduction in hypoxic conditions, generating reactive intermediates that cause DNA damage.
Comparison with Similar Compounds
Thymidine: The parent compound, which lacks the 4-nitro-1H-imidazol-1-yl modification.
Azidothymidine (AZT): A nucleoside analog used as an antiretroviral drug.
5-Fluorouracil: A pyrimidine analog used in cancer treatment.
Uniqueness:
- The presence of the 4-nitro-1H-imidazol-1-yl group imparts unique chemical reactivity and biological activity.
- The compound’s ability to target hypoxic cells makes it a potential candidate for cancer therapy, as hypoxic conditions are common in solid tumors.
Properties
CAS No. |
132149-50-9 |
|---|---|
Molecular Formula |
C13H15N5O6 |
Molecular Weight |
337.29 g/mol |
IUPAC Name |
1-[(2R,4S,5S)-5-(hydroxymethyl)-4-(4-nitroimidazol-1-yl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H15N5O6/c1-7-3-17(13(21)15-12(7)20)11-2-8(9(5-19)24-11)16-4-10(14-6-16)18(22)23/h3-4,6,8-9,11,19H,2,5H2,1H3,(H,15,20,21)/t8-,9+,11+/m0/s1 |
InChI Key |
XUKCCARSWOCHPT-IQJOONFLSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N3C=C(N=C3)[N+](=O)[O-] |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N3C=C(N=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


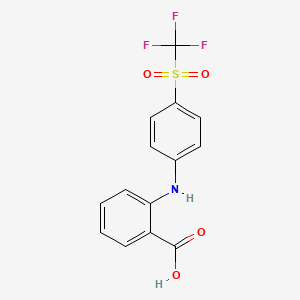
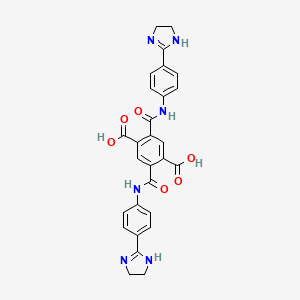
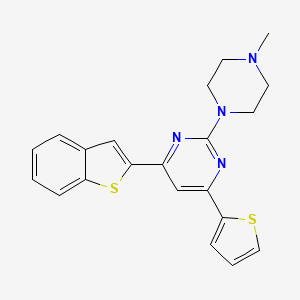
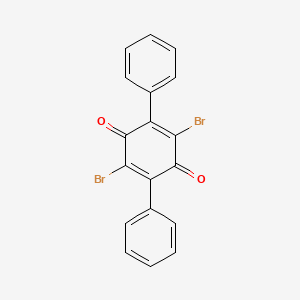
![Spiro[2.5]octane-1,1,2,2-tetracarbonitrile](/img/structure/B12800462.png)
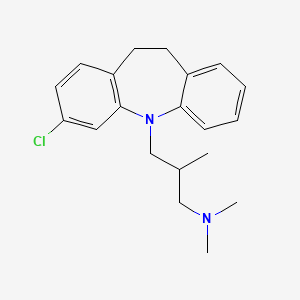

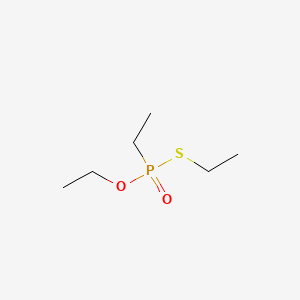


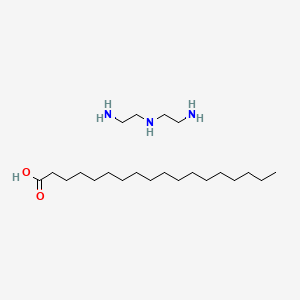
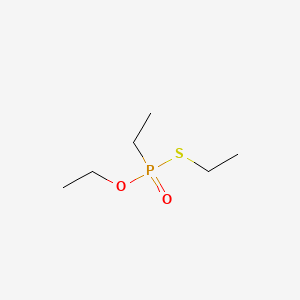

![2-[[2-(4-Chlorophenyl)-1-methylindol-5-yl]methyl]isoindole-1,3-dione](/img/structure/B12800524.png)
